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The rising tide of antimicrobial resistance, particularly among Gram-negative bacteria, poses a

significant threat to global public health. The production of β-lactamase enzymes, which

inactivate β-lactam antibiotics, is a primary mechanism of resistance. In response, a new

generation of β-lactam/β-lactamase inhibitor (BL/BLI) combinations has been developed and

recently approved, offering new hope in the fight against multidrug-resistant (MDR) pathogens.

This guide provides a head-to-head comparison of three recently approved BL/BLI

combinations: Cefepime/Enmetazobactam, Sulbactam/Durlobactam, and

Aztreonam/Avibactam, with supporting data from pivotal clinical trials and in vitro susceptibility

studies.

Introduction to the New Combinations
Cefepime/Enmetazobactam (Exblifep®) was approved by the US FDA in February 2024 for the

treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[1][2]

Cefepime is a fourth-generation cephalosporin, and enmetazobactam is a novel extended-

spectrum β-lactamase (ESBL) inhibitor.[2]

Sulbactam/Durlobactam (Xacduro®) received FDA approval in May 2023 for treating hospital-

acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP)

caused by susceptible strains of Acinetobacter baumannii-calcoaceticus complex.[3] This

combination is unique as both components are β-lactamase inhibitors, with sulbactam also

possessing intrinsic activity against Acinetobacter. Durlobactam is a novel diazabicyclooctane

(DBO) inhibitor that protects sulbactam from degradation.
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Aztreonam/Avibactam (Emblaveo®) was approved in Europe in April 2024 and is under review

in the US for treating various serious infections caused by Gram-negative bacteria with limited

treatment options.[3][4] This combination is particularly noteworthy for its activity against

metallo-β-lactamase (MBL)-producing Enterobacterales. Aztreonam is a monobactam that is

stable to MBLs, while avibactam inhibits other key β-lactamases that are often co-produced.[3]

[4]

Clinical Efficacy and Safety: A Comparative
Summary
The clinical development of these new BL/BLI combinations has been supported by robust

Phase 3 clinical trials. Below is a summary of the pivotal trials for each agent.

Table 1: Pivotal Phase 3 Clinical Trial Data for
Cefepime/Enmetazobactam (ALLIUM Trial)

Parameter Cefepime/Enmetazobactam Piperacillin/Tazobactam

Indication

Complicated Urinary Tract

Infections (cUTIs) or Acute

Pyelonephritis

Complicated Urinary Tract

Infections (cUTIs) or Acute

Pyelonephritis

Primary Endpoint

Composite of Clinical Cure and

Microbiological Eradication at

Test-of-Cure (TOC)

Composite of Clinical Cure and

Microbiological Eradication at

Test-of-Cure (TOC)

Overall Success Rate 79.1% (273/345)[4][5] 58.9% (196/333)[4][5]

Success in ESBL-producing

Pathogens
73.7% (56/76)[4][5] 51.5% (34/66)[4][5]

Treatment-Emergent Adverse

Events (TEAEs)
50.0%[4][5] 44.0%[4][5]

Discontinuation due to AEs 1.7%[4][5] 0.8%[4][5]

Cefepime/enmetazobactam demonstrated superiority over piperacillin/tazobactam in the

treatment of cUTIs, particularly those caused by ESBL-producing organisms.[4][5][6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.semanticscholar.org/paper/Clinical-efficacy%2C-safety-and-pharmacokinetics-of-a-Alarcia-Lacalle-Canut-Blasco/e771d422093513bf088d3455b9e4c1f356f36e21
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.semanticscholar.org/paper/Clinical-efficacy%2C-safety-and-pharmacokinetics-of-a-Alarcia-Lacalle-Canut-Blasco/e771d422093513bf088d3455b9e4c1f356f36e21
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://pubmed.ncbi.nlm.nih.gov/38971203/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Pivotal Phase 3 Clinical Trial Data for
Sulbactam/Durlobactam (ATTACK Trial)

Parameter
Sulbactam/Durlobactam +

Imipenem/Cilastatin

Colistin +

Imipenem/Cilastatin

Indication

Infections caused by

Carbapenem-Resistant

Acinetobacter baumannii

(CRAB)

Infections caused by

Carbapenem-Resistant

Acinetobacter baumannii

(CRAB)

Primary Endpoint 28-Day All-Cause Mortality 28-Day All-Cause Mortality

Mortality Rate 19.0% (12/63)[7][8] 32.3% (20/62)[7][8]

Clinical Cure Rate at TOC 61.9%[7] 40.3%[7]

Nephrotoxicity 13% (12/91)[8] 38% (32/85)[8]

Serious Adverse Events 40%[8] 49%[8]

Sulbactam/durlobactam was non-inferior to colistin for 28-day all-cause mortality and was

associated with a significantly higher clinical cure rate and a lower incidence of nephrotoxicity.

[7][8][9][10]

Table 3: Pivotal Phase 3 Clinical Trial Data for
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Parameter
Aztreonam/Avibactam ±

Metronidazole
Meropenem ± Colistin

Indication
Complicated Intra-Abdominal

Infections (cIAI) or HAP/VAP

Complicated Intra-Abdominal

Infections (cIAI) or HAP/VAP

Primary Endpoint
Clinical Cure at Test-of-Cure

(TOC)

Clinical Cure at Test-of-Cure

(TOC)

Clinical Cure Rate (cIAI) 76.4%[3][11] 74.0%[3][11]

Clinical Cure Rate (HAP/VAP) 45.9%[3][11] 41.7%[3][11]

28-Day All-Cause Mortality

(cIAI)
1.9%[12] 2.9%[12]

28-Day All-Cause Mortality

(HAP/VAP)
10.8%[12] 19.4%[12]

Safety Profile

Generally well-tolerated,

consistent with known safety

profile of aztreonam.[3]

-

Aztreonam/avibactam demonstrated similar clinical cure rates to meropenem in patients with

cIAI and HAP/VAP caused by Gram-negative bacteria.[3][11]

In Vitro Activity: A Head-to-Head Susceptibility
Comparison
The in vitro activity of these new combinations against key multidrug-resistant Gram-negative

pathogens is a critical determinant of their clinical utility. The following table summarizes the

Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).

Table 4: Comparative In Vitro Activity (MIC90, µg/mL) of
New BL/BLI Combinations
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Organism

(Resistance

Mechanism)

Cefepime/

Enmetazoba

ctam

Sulbactam/

Durlobactam

Aztreonam/

Avibactam

Meropenem/

Vaborbacta

m

Ceftazidime/

Avibactam

E. coli

(ESBL-

producing)

0.12[13] - ≤0.03/4 - -

K.

pneumoniae

(ESBL-

producing)

1[13] - ≤0.03/4 - -

K.

pneumoniae

(KPC-

producing)

>64 - 0.12/4 ≤0.03/8 1/4

Enterobacter

ales (MBL-

producing)

High

resistance[14

]

- 8/4[15][16]
High

resistance

High

resistance

P. aeruginosa 16 - - >64/8 8/4

A. baumannii

(Carbapenem

-Resistant)

- 2 - - -

Note: MIC values can vary based on the specific isolates tested and testing methodologies.

Data is compiled from multiple sources for a broad overview.[13][14][15][16]

Visualizing Mechanisms and Workflows
To better understand the function and evaluation of these new antimicrobial agents, the

following diagrams illustrate their mechanism of action, a typical experimental workflow for

determining susceptibility, and a logical approach to their clinical application.
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Figure 1. Mechanism of action of β-lactam/β-lactamase inhibitor combinations.
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Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
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Figure 3. Selection logic for new BL/BLI combinations based on resistance mechanism.

Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
by Broth Microdilution
This method is a cornerstone of in vitro susceptibility testing and was used to generate much of

the data presented in this guide. The protocol is standardized by the Clinical and Laboratory

Standards Institute (CLSI).
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1. Preparation of Antimicrobial Solutions:

Stock solutions of the β-lactam and β-lactamase inhibitor are prepared at a high

concentration in a suitable solvent.

For combination testing, the β-lactamase inhibitor (e.g., enmetazobactam, durlobactam,

avibactam) is often added to the testing medium at a fixed concentration.

The β-lactam component is then serially diluted (usually two-fold) in a 96-well microtiter plate

containing cation-adjusted Mueller-Hinton broth (CAMHB) and the fixed concentration of the

inhibitor.

2. Inoculum Preparation:

A suspension of the bacterial isolate is prepared in a sterile saline or broth to match the

turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-

forming units (CFU)/mL.

This suspension is then diluted to achieve a final inoculum concentration of approximately 5

x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

Control wells (growth control without antibiotic and sterility control without bacteria) are

included.

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation:

Following incubation, the MIC is determined as the lowest concentration of the antimicrobial

agent that completely inhibits visible growth of the organism.

Time-Kill Assay
Time-kill kinetic assays provide information on the bactericidal or bacteriostatic activity of an

antimicrobial agent over time.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Preparation:

Tubes containing CAMHB are prepared with the antimicrobial combination at various

concentrations (e.g., 1x, 2x, 4x the MIC).

Control tubes include a growth control (no antibiotic) and tubes with each agent alone.

2. Inoculation:

A standardized bacterial inoculum (similar to the MIC protocol) is added to each tube to

achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

3. Sampling and Plating:

At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube,

serially diluted, and plated onto agar plates.

4. Incubation and Counting:

The agar plates are incubated for 18-24 hours, after which the number of viable colonies is

counted.

5. Interpretation:

The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ decrease in CFU/mL from the

initial inoculum is defined as bactericidal activity. A <3-log₁₀ decrease is considered

bacteriostatic.

In Vivo Animal Infection Models
Animal models, such as the neutropenic murine thigh or lung infection models, are crucial for

evaluating the in vivo efficacy of new antibiotics and establishing

pharmacokinetic/pharmacodynamic (PK/PD) targets.

1. Animal Preparation:

Mice are often rendered neutropenic by treatment with cyclophosphamide to reduce the

influence of the immune system and isolate the effect of the antibiotic.
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2. Infection:

A standardized inoculum of the pathogen (e.g., A. baumannii for pneumonia models) is

administered to the animals via the relevant route (e.g., intramuscularly for a thigh infection,

or intranasally/intratracheally for a lung infection).

3. Treatment:

At a specified time post-infection, treatment with the BL/BLI combination is initiated. Different

dosing regimens are typically tested to determine the PK/PD driver of efficacy (e.g., % time

above MIC, AUC/MIC).

4. Efficacy Assessment:

At the end of the treatment period (e.g., 24 hours), animals are euthanized, and the target

tissue (thigh or lungs) is harvested.

The tissue is homogenized, and the bacterial burden (CFU/gram of tissue) is determined by

quantitative culture.

5. Interpretation:

The efficacy of the treatment is determined by the reduction in bacterial burden compared to

untreated control animals. The data are used to model the PK/PD parameters that correlate

with bactericidal activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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